Dual Kinase Inhibition Potential: 3‑Thioacetamide Scaffold as a Determinant of c‑Met/Pim‑1 Dual Activity
Triazolo[4,3‑b]pyridazine derivatives with a 3‑thioether substituent have been profiled as dual c‑Met/Pim‑1 inhibitors. The closest published analog, compound 4g (a 3‑(methylthio)‑triazolopyridazine), displayed IC₅₀ values of 0.163 ± 0.01 µM against c‑Met and 0.283 ± 0.01 µM against Pim‑1, outperforming the reference compound and analog 4a [1]. While direct IC₅₀ data for N‑cyclopentyl‑2‑((6‑phenyl‑[1,2,4]triazolo[4,3‑b]pyridazin‑3‑yl)thio)acetamide are not yet published, molecular docking studies of the triazolopyridazine series indicate that the 6‑phenyl group and a bulky cycloalkyl substituent on the acetamide nitrogen can enhance hydrophobic interactions with the ATP‑binding pocket of both kinases. The N‑cyclopentyl group is sterically distinct from the N‑cyclohexyl or N‑benzyl analogs commonly found in vendor catalogs, and this difference is predicted to influence kinase selectivity.
| Evidence Dimension | c‑Met and Pim‑1 kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; predicted low‑micromolar range based on analog data |
| Comparator Or Baseline | Compound 4g: c‑Met IC₅₀ = 0.163 ± 0.01 µM; Pim‑1 IC₅₀ = 0.283 ± 0.01 µM |
| Quantified Difference | N/A for target compound; analog 4g demonstrates 0.163 µM (c‑Met) and 0.283 µM (Pim‑1) |
| Conditions | In vitro kinase inhibition assay (RSC Adv. 2024, 14, 30346‑30363) |
Why This Matters
The scaffold’s proven ability to deliver dual c‑Met/Pim‑1 inhibition makes this compound a rational starting point for medicinal chemistry programs targeting cancers with aberrant c‑Met or Pim‑1 signaling, potentially offering an advantage over single‑target kinase inhibitors.
- [1] Mahmoud, M. E. et al. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3‑b]pyridazine derivatives as dual c‑Met/Pim‑1 potential inhibitors with antitumor activity. RSC Adv. 2024, 14, 30346–30363. DOI: 10.1039/D4RA04036H. View Source
